10-methoxy-N,N,2-trimethyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Description

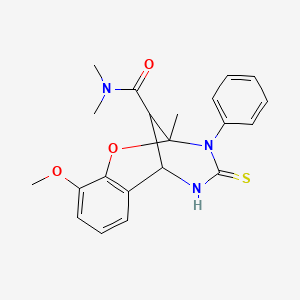

This compound belongs to the methano-benzoxadiazocine family, characterized by a fused bicyclic framework containing oxygen, nitrogen, and sulfur heteroatoms. The structure features a 10-methoxy group, a phenyl substituent at position 3, and a carboxamide moiety at position 11, distinguishing it from simpler benzoxadiazocine derivatives. The 4-thioxo group introduces a sulfur atom into the heterocyclic system, which may influence electronic properties and biological activity .

Synthesis of such derivatives typically involves multistep reactions, including alkylation, cyclization, and functionalization of precursor heterocycles. For example, alkylation of similar 2,6-methanobenzoxadiazocine derivatives with α-halogenated ketones or halides is a common strategy to introduce substituents, as demonstrated in studies on structural isomerization and regioselectivity .

Properties

IUPAC Name |

6-methoxy-N,N,9-trimethyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-21-16(19(25)23(2)3)17(14-11-8-12-15(26-4)18(14)27-21)22-20(28)24(21)13-9-6-5-7-10-13/h5-12,16-17H,1-4H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUSMPUTMAGTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(C3=C(O1)C(=CC=C3)OC)NC(=S)N2C4=CC=CC=C4)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 10-methoxy-N,N,2-trimethyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its effects.

Chemical Structure and Properties

The structure of the compound can be described by its IUPAC name and molecular formula. The presence of functional groups such as methoxy and thioxo contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂S |

| Molecular Weight | 347.46 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. A study demonstrated its effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections.

Anticancer Activity

In vitro studies have shown that 10-methoxy-N,N,2-trimethyl-3-phenyl-4-thioxo has cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the expression of pro-inflammatory cytokines in macrophages, indicating a potential role in managing inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The thioxo group may inhibit enzymes involved in metabolic pathways.

- Receptor Binding : Potential binding to receptors involved in pain and inflammation pathways.

- Cell Cycle Regulation : Induction of cell cycle arrest in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of the compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent.

Study 2: Cytotoxicity Assay

In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated an IC50 value of 15 µM, indicating significant anticancer potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, spectroscopic, and functional differences between the target compound and related derivatives:

Structural and Electronic Differences

- The methoxy group at position 10 may donate electron density to the aromatic system, altering reactivity .

- Sulfur Position : The 4-thioxo group differentiates the target compound from triazole-thiones (e.g., compounds [7–9] ), which exhibit tautomerism between thione and thiol forms. The absence of νS-H bands (~2500–2600 cm⁻¹) in the target compound’s IR spectrum confirms its fixed thione configuration, similar to triazole-thiones .

Q & A

Q. What are the recommended methods for determining the crystal structure of this compound?

To resolve the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data, leveraging its robust algorithms for handling high-resolution datasets or twinned crystals. Ensure proper data collection parameters (e.g., temperature, radiation source) to minimize noise. Validate the final structure using R-factors and residual electron density maps .

Q. How can solubility challenges be addressed during experimental design?

Solubility in polar/nonpolar solvents can be predicted using computational tools (e.g., COSMO-RS). For lab work, employ co-solvent systems (e.g., DMSO-water gradients) or micellar solubilization with surfactants like SDS. Analytical techniques such as HPLC (C18 columns, methanol/water mobile phases) can monitor solubility under varying pH and ionic strength conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Use - and -NMR in deuterated solvents (e.g., CDCl) to confirm substituent positions and stereochemistry.

- IR : Identify functional groups (e.g., thioxo, carboxamide) via characteristic stretches (1650–1750 cm for carbonyls).

- Mass Spectrometry : High-resolution MS (ESI or MALDI) confirms molecular weight and fragmentation patterns .

Q. What synthetic routes are documented for structurally related benzoxadiazocines?

Multi-step synthesis often involves:

Cyclocondensation of substituted amines with thiocarbonyl precursors.

Methoxy and methyl group introduction via nucleophilic substitution or Friedel-Crafts alkylation.

Final carboxamide formation using coupling agents (e.g., EDC/HOBt). Optimize yields by controlling reaction time, temperature, and solvent polarity (e.g., THF or DMF) .

Advanced Research Questions

Q. How can computational modeling predict bioactivity or environmental fate?

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., docking with enzymes like CYP450) to assess metabolic stability.

- QSAR Models : Corlate substituent effects (e.g., methoxy vs. methyl groups) with toxicity or biodegradability.

- Environmental Fate : Use EPI Suite to estimate partitioning coefficients (log P, BCF) and persistence in aquatic systems .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

If NMR suggests conformational flexibility but X-ray shows rigidity:

Perform variable-temperature NMR to detect dynamic equilibria.

Re-examine crystal packing forces (e.g., hydrogen bonds, π-π stacking) using Mercury or OLEX2 software.

Validate with DFT calculations (e.g., Gaussian) to compare energy-minimized structures with experimental data .

Q. How to design stability studies under varying environmental conditions?

- Photodegradation : Expose samples to UV-Vis light (e.g., 254 nm) in quartz cells; monitor degradation via LC-MS.

- Hydrolytic Stability : Test pH-dependent hydrolysis (pH 1–13) at 37°C, quantifying parent compound loss over time.

- Oxidative Stress : Use radical initiators (e.g., AIBN) to simulate oxidation pathways .

Q. What advanced statistical methods optimize reaction conditions?

Q. How to address discrepancies in biological assay reproducibility?

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 for hepatotoxicity) and control for batch effects in reagents.

- Metabolite Profiling : Use LC-HRMS to identify active metabolites interfering with assay endpoints.

- Statistical Analysis : Apply ANOVA or mixed-effects models to distinguish biological variability from technical noise .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

| Technique | Parameters | Target Data |

|---|---|---|

| SCXRD | Resolution < 1.0 Å, R1 < 0.05 | Full atom assignment, thermal parameters |

| -NMR | 500 MHz, CDCl, TMS reference | Integration ratios, coupling constants |

| HRMS | ESI+, m/z 600–800, resolution > 20,000 | Exact mass, isotopic pattern |

Q. Table 2. Environmental Fate Experimental Design

| Parameter | Conditions | Metrics |

|---|---|---|

| Photolysis | 254 nm, 25°C, 72h | % Parent remaining (HPLC) |

| Hydrolysis | pH 7.4, 37°C, 14d | Degradation half-life (t) |

| Bioaccumulation | Fish hepatocytes, 48h | BCF (log Kow-based) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.